REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[Cl:9][c:10]1[cH:11][c:12]([C:13](=[O:14])[Cl:15])[cH:16][cH:17][c:18]1[Cl:19].[F:20][C:21]([F:22])([F:23])[S:24]([O-:25])(=[O:26])=[O:27].[F:29][C:30]([F:31])([F:32])[S:33]([O-:34])(=[O:35])=[O:36].[F:37][C:38]([F:39])([F:40])[S:41]([O-:42])(=[O:43])=[O:44].[N+:45]([CH3:46])([O-:47])=[O:48].[Yb+3:28]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([C:13]([c:12]2[cH:11][c:10]([Cl:9])[c:18]([Cl:19])[cH:17][cH:16]2)=[O:14])[cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1ccc(Cl)c(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Yb+3]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(=O)c2ccc(Cl)c(Cl)c2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |